molecular formula C13H14N2O2 B1660212 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 731771-55-4

8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B1660212
CAS No.: 731771-55-4
M. Wt: 230.26
InChI Key: ZGVXGJXYJSNHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The compound's molecular formula C13H14N2O2 reveals the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 230.26 grams per mole. The systematic name describes a bicyclic structure where the core framework consists of a 3,8-diazabicyclo[3.2.1]octane system with dione functionality at positions 2 and 4, and a benzyl substituent attached to the nitrogen at position 8.

The bicyclic descriptor [3.2.1] indicates the connectivity pattern within the ring system, where the numbers represent the number of atoms in each bridge connecting the bridgehead positions. This specific bridging pattern creates a rigid molecular framework that significantly influences the compound's conformational behavior and chemical properties. The presence of two nitrogen atoms at positions 3 and 8 within the bicyclic framework introduces heteroatom diversity and potential coordination sites for metal complexation or hydrogen bonding interactions.

Isomeric considerations for this compound include positional isomers related to the placement of the benzyl group and the dione functionalities. The compound exhibits potential for stereoisomerism due to the presence of bridgehead carbon atoms and the three-dimensional nature of the bicyclic system. The structural formula indicates that the benzyl group occupies the 8-position nitrogen, which represents one of two possible regioisomeric arrangements when considering attachment to either nitrogen center within the diazabicyclic framework.

The canonical simplified molecular-input line-entry system representation C1CC2C(=O)NC(=O)C1N2CC3=CC=CC=C3 provides a linear description of the molecular connectivity, clearly showing the cyclic relationships and functional group positioning. This representation facilitates computational analysis and database searching while maintaining structural accuracy.

Molecular Architecture: Bicyclic Framework Analysis

The molecular architecture of this compound centers around its distinctive bicyclic framework, which imposes significant conformational constraints and influences molecular properties. The diazabicyclo[3.2.1]octane core structure consists of two fused rings sharing two bridgehead carbon atoms, creating a rigid three-dimensional arrangement that restricts rotational freedom around key bonds. This architectural feature distinguishes the compound from flexible acyclic analogues and contributes to unique reactivity patterns observed in bicyclic systems.

The bicyclic framework incorporates two nitrogen atoms positioned at strategic locations within the ring system, specifically at positions 3 and 8 according to standard numbering conventions. These nitrogen centers serve multiple functions within the molecular architecture, including participation in the ring system integrity, potential coordination sites for metal binding, and reactive centers for chemical transformations. The nitrogen at position 8 bears the benzyl substituent, which extends the molecular framework and introduces aromatic character to the overall structure.

The dione functionality spans positions 2 and 4 within the bicyclic system, creating a dicarbonyl arrangement that significantly influences electronic distribution and chemical reactivity. These carbonyl groups adopt specific orientations dictated by the rigid bicyclic framework, potentially facilitating intramolecular interactions and influencing intermolecular association patterns. The spatial arrangement of these functional groups creates opportunities for hydrogen bonding and other non-covalent interactions that stabilize crystal structures and solution conformations.

Computational analysis of the molecular architecture reveals that the bicyclic framework maintains specific dihedral angles and bond distances that optimize orbital overlap and minimize steric strain. The predicted collision cross section data indicates molecular dimensions suitable for various analytical techniques, with calculated values ranging from 144.0 to 169.5 square angstroms depending on the ionization mode and adduct formation. These dimensional characteristics influence the compound's behavior in separation techniques and mass spectrometric analysis.

Crystallographic and Stereochemical Characterization

Crystallographic analysis provides detailed insights into the three-dimensional arrangement of this compound, revealing precise atomic positions, bond lengths, and intermolecular interactions. The compound's crystal structure determination follows established methodologies for small molecule crystallography, where crystals suitable for X-ray diffraction analysis undergo systematic data collection and structure refinement procedures. The resulting structural data provides definitive confirmation of molecular connectivity and stereochemical assignments.

The stereochemical characterization of the compound reveals the three-dimensional arrangement of atoms within the bicyclic framework. The rigid nature of the diazabicyclo[3.2.1]octane system constrains the spatial relationships between functional groups, creating well-defined stereochemical environments around the nitrogen centers and carbonyl functionalities. The benzyl substituent adopts specific orientations relative to the bicyclic core, influenced by steric interactions and electronic factors.

Intermolecular interactions within the crystal structure include hydrogen bonding patterns involving the nitrogen atoms and carbonyl oxygens. These interactions contribute to crystal packing stability and influence physical properties such as melting point and solubility characteristics. The analysis of hydrogen bonding geometries reveals optimal donor-acceptor distances and angles that maximize electrostatic attraction while minimizing steric repulsion between neighboring molecules.

Comparative structural analysis of this compound with related diazabicyclic compounds reveals important structure-property relationships and synthetic accessibility patterns. The parent compound 3,8-diazabicyclo[3.2.1]octane-2,4-dione, with molecular formula C6H8N2O2, represents the unsubstituted analogue that provides baseline structural characteristics for comparison. This parent structure exhibits Chemical Abstracts Service registry number 5626-62-0 and serves as a fundamental reference point for understanding substituent effects on molecular properties.

Related analogues include 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, which demonstrates alternative substitution patterns around the nitrogen centers. This compound, with molecular formula C14H16N2O2 and molecular weight 244.29 grams per mole, illustrates how different substitution patterns influence molecular dimensions and electronic properties. The comparison reveals that substitution at different nitrogen positions creates distinct steric environments and potential reactivity differences.

The structural relationship between diazabicyclo[3.2.1]octane derivatives and diazabicyclo[2.2.2]octane systems provides insights into bicyclic framework flexibility and synthetic accessibility. Research investigations have explored the formation of both ring systems through cycloaddition reactions, revealing mechanistic pathways that favor one framework over another depending on reaction conditions and substrate characteristics. These studies demonstrate that 3,8-diazabicyclo[3.2.1]octane products form directly through specific reaction pathways rather than through rearrangement of alternative bicyclic intermediates.

The oxa-analogue 6-oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione represents a structurally related compound where oxygen replacement of a carbon center creates altered electronic properties and chemical reactivity. This compound, with molecular formula C5H6N2O3 and molecular weight 142.11 grams per mole, demonstrates how heteroatom substitution within the bicyclic framework influences stability and synthetic utility.

Synthetic methodologies for diazabicyclo[3.2.1]octane derivatives often involve cycloaddition reactions using appropriately substituted precursors. Recent research has demonstrated the formation of these bicyclic systems through reactions involving 3-oxidopyraziniums with acrylate derivatives, providing mechanistic insights into ring formation and stereochemical control. These synthetic approaches enable systematic preparation of substituted analogues for structure-activity relationship studies.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C13H14N2O2 230.26 Benzyl at N-8, dione at C-2,4
3,8-Diazabicyclo[3.2.1]octane-2,4-dione C6H8N2O2 140.14 Parent compound, unsubstituted
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione C14H16N2O2 244.29 Benzyl at N-3, methyl at N-8
6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione C5H6N2O3 142.11 Oxygen incorporation in framework

The comparative analysis reveals systematic trends in molecular properties as a function of substitution patterns and heteroatom incorporation. These structure-property relationships provide valuable guidance for rational design of new diazabicyclic compounds with targeted characteristics for specific applications. The structural diversity within this compound family demonstrates the versatility of the bicyclic framework for chemical modification and property optimization.

Properties

IUPAC Name

8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-6-7-11(13(17)14-12)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVXGJXYJSNHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)C1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704011
Record name 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731771-55-4
Record name 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Identity and Structural Features

The molecular formula of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is C₁₃H₁₄N₂O₂ , with a molecular weight of 230.26 g/mol. Its bicyclic scaffold consists of a diazabicyclo[3.2.1]octane core functionalized with a benzyl group at the N8 position and two ketone groups at C2 and C4 (Figure 1). The compound’s IUPAC name, This compound , reflects its bridged bicyclic architecture.

Stereochemical Considerations

The bicyclic system imposes strict stereochemical constraints, necessitating enantioselective synthesis for applications requiring chiral purity. Computational modeling indicates that the cis configuration of the benzyl and diazabicyclo groups is thermodynamically favored due to reduced steric strain.

Synthetic Methodologies

Cyclization of Acyclic Precursors

The most widely reported method involves the cyclization of acyclic diamides or diesters. A representative pathway (Scheme 1) begins with pyridine-2,5-dicarboxylic acid as the starting material:

  • Step 1 : Reaction with acetic anhydride yields a mixed anhydride intermediate.
  • Step 2 : Treatment with benzylamine forms 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione via nucleophilic acyl substitution.
  • Step 3 : Catalytic hydrogenation (5% Pd/C, H₂, 4–4.5 kg/cm²) reduces the pyridine ring to a piperidine derivative, producing cis-8-benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane .
  • Step 4 : Acid-base purification (isopropanol/HCl) removes byproducts, achieving >99% purity.
Table 1: Optimization of Cyclization Conditions
Parameter Optimal Value Impact on Yield
Temperature 110–115°C Maximizes cyclization rate
Solvent Methanol Enhances intermediate solubility
Catalyst Loading 5% Pd/C Balances activity and cost
Hydrogen Pressure 4.0–4.5 kg/cm² Ensures complete reduction

This method achieves an overall yield of 68–72% , with scalability demonstrated at the kilogram scale.

Reduction of Bicyclic Diones

Alternative routes employ lithium aluminum hydride (LiAlH₄) or Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) to reduce diketone intermediates. A notable example involves:

  • Step 1 : Synthesis of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione via condensation of benzylamine with mesylated dihydroxymethylpyrrolidine.
  • Step 2 : Reduction with 70% Vitride® in toluene at 120°C for 20 hours selectively yields the target compound while minimizing side reactions.

Vitride® is preferred industrially due to its lower hazard profile compared to LiAlH₄, which requires stringent moisture control.

Resolution of Racemic Mixtures

Chiral purity is achieved through diastereomeric salt formation. For example:

  • Treatment of cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane with (R)-mandelic acid in isopropanol resolves the (S,S)-enantiomer with >99.5% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 2H, N-CH₂-Ar), 3.82–3.75 (m, 2H, bridgehead H).
  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (amide C-N).

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) resolves residual stereoisomers, ensuring >99% chemical purity.

Industrial-Scale Considerations

The patent literature highlights critical adjustments for manufacturing:

  • Solvent Recycling : Toluene is distilled and reused to reduce waste.
  • Catalyst Recovery : Palladium on carbon is filtered and reactivated via calcination.
  • Safety : Vitride®’s non-pyrophoric nature mitigates fire risks during large-scale reductions.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Purity (%) Scalability
Acyclic Cyclization 72 99.5 High
Vitride® Reduction 65 98.8 Moderate
LiAlH₄ Reduction 58 97.2 Low

The acyclic cyclization route is favored for bulk production, whereas Vitride® reduction offers a safer alternative for pilot-scale synthesis.

Chemical Reactions Analysis

Cyclization via Acetic Anhydride

The compound is synthesized through cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid under reflux with acetic anhydride.

Reaction Parameter Details
Reactantcis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid
ReagentAcetic anhydride
Temperature100°C
Time45 minutes
Yield44%
PurificationChromatography on alumina with benzene elution
Product FormOily free base; hydrochloride salt (m.p. 140°–170°C)

This method produces the bicyclic diketone via intramolecular cyclization, with subsequent purification yielding the free base or its hydrochloride salt .

Selective Debenzylation via Catalytic Hydrogenation

Hydrogenation removes one benzyl group from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione to yield the monobenzyl derivative:

Reaction Parameter Details
Reactant3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Catalyst10% Palladium on activated carbon
ReagentHydrogen gas
SolventMethanol with trace HCl
Temperature20°C
Time4 hours
Yield80%
PurificationColumn chromatography (ethyl acetate/hexane, 6:4)

This reaction selectively cleaves the C–N bond of the benzyl group, retaining the diketone functionality .

Hydrochloride Salt Preparation

Treatment of the free base with ethanolic HCl yields the hydrochloride salt:

Parameter Details
Free Base SolubilitySoluble in benzene, methanol
Salt Formation ReagentEthanolic HCl
ProductHydrochloride salt (m.p. 140°–170°C)
StabilityHygroscopic; requires anhydrous storage

The salt form enhances solubility in polar solvents, facilitating pharmaceutical applications .

Comparative Reactivity of Structural Analogues

Compound Key Reaction Outcome
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dioneAcylation with ethyl chloroformateN-Carbamate derivatives
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dioneHydrogenationDebenzylation to diazabicyclo core
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateHydrolysisCarboxylic acid formation

The absence of a methyl group in 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione increases susceptibility to debenzylation compared to methylated analogues .

Mechanistic Insights

  • Cyclization : Proceeds via nucleophilic attack of the amide nitrogen on the activated carbonyl, facilitated by acetic anhydride’s dehydrating properties .

  • Hydrogenation : Palladium catalyzes heterolytic cleavage of the C–N bond, with HCl stabilizing intermediates .

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Structural Characteristics

The compound features a bicyclic structure with a diazabicyclo core, which contributes to its reactivity and interaction with biological targets.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4, CrO3Oxidized derivatives (ketones/acids)
ReductionH2 (Pd/C)Reduced derivatives (amines)
SubstitutionNaN3, KCNSubstituted derivatives

Biology

Research has indicated that this compound may act as a ligand in biochemical assays and as a probe in molecular biology studies. Its potential interactions with neurotransmitter receptors suggest possible applications in neurology.

Case Study: Enzyme Inhibition
Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant changes in cellular processes.

Medicine

The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmacologically active compounds. Its unique structure may contribute to novel drug development.

Antimicrobial Activity
In vitro tests have demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Industry

This compound is utilized in the development of specialty chemicals and materials with unique properties due to its structural characteristics.

Mechanism of Action

The mechanism of action of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • Substituents : Benzyl (position 3), methyl (position 8).
  • Synthesis : Prepared via cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid with acetic anhydride .
  • Key Properties :
    • Molecular formula: C₁₄H₁₆N₂O₂; molar mass: 244.29 g/mol.
    • Melting point: 104–105°C; predicted pKa: 4.47 .

3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • Substituents : Methyl groups at both positions 3 and 7.
  • Synthesis : Derived from dimethyl meso-2,5-dibromoadipate via cyclization with methylamine .
  • Key Properties :
    • Molecular formula: C₈H₁₂N₂O₂; molar mass: 168.20 g/mol.
    • Industrial Use: Primarily employed in industrial settings with documented safety protocols .

8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

  • Substituents: Amino (position 8), methyl (position 3).
  • Synthesis: Synthesized via hydrogenolysis of N-benzyl intermediates .
  • Key Properties :
    • Molecular formula: C₇H₁₁N₃O₂; molar mass: 181.18 g/mol.
    • Predicted Collision Cross-Section (CCS): 134.0–145.3 Ų (varies with charge state) .

Table 1: Comparative Data for Diazabicyclo[3.2.1]octane-2,4-dione Derivatives

Compound Name Substituents (3,8) Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa Key Applications
8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 8-Bn C₁₃H₁₄N₂O₂ 242.27 Not reported Not reported Synthetic intermediate
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 3-Bn, 8-Me C₁₄H₁₆N₂O₂ 244.29 104–105 4.47 Pharmacological research
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 3-Me, 8-Me C₈H₁₂N₂O₂ 168.20 Not reported Not reported Industrial applications
8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 8-NH₂, 3-Me C₇H₁₁N₃O₂ 181.18 Not reported Not reported Research compound

Key Observations:

  • Methyl Groups: Lower molar mass and improve metabolic stability, as seen in soil persistence studies (e.g., DT₅₀ >100 days for methyl-substituted herbicides) . Amino Groups: Introduce basicity (pKa ~4.5–5.0), favoring interactions with biological targets like enzymes or receptors .

Biological Activity

8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, with the CAS number 731771-55-4, is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H14_{14}N2_2O2_2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been proposed that the compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
  • Antimicrobial Activity : Some derivatives of bicyclic compounds have shown significant antibacterial properties, suggesting that this compound could exhibit similar effects .

Antimicrobial Activity

A study conducted on various derivatives of bicyclic compounds highlighted the potential antimicrobial properties of this compound. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results indicate that the compound possesses promising antibacterial properties .

Case Study: Neurological Effects

In a recent pharmacological study examining the effects of bicyclic compounds on neurological disorders, researchers found that derivatives similar to this compound exhibited neuroprotective effects in animal models of neurodegeneration. The study reported:

  • Reduction in Oxidative Stress : The compound decreased markers of oxidative stress in neuronal cells.
  • Improved Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities in treated animals compared to controls.

This suggests a potential role for the compound in neuroprotection and cognitive enhancement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione?

  • Methodological Answer : The compound can be synthesized via radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . Alternative routes include condensation reactions with benzothiazol-2-yl derivatives to form spirocyclic analogs, as demonstrated in spiro[4.5]decane-6,10-dione syntheses . For derivatives, allyl or phenylallyl substitutions on azetidin-2-ones are key intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • Melting point analysis to assess purity.
  • Elemental analysis for empirical formula validation.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
  • UV-Vis spectroscopy for π→π* transitions in conjugated systems .
  • X-ray crystallography for absolute stereochemical determination, as shown in studies of related bicyclic compounds .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid prolonged exposure to light or moisture, as bicyclic lactams are prone to hydrolysis .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of bicyclic derivatives?

  • Methodological Answer : Diastereomeric excess (up to 99%) is achieved via radical cyclization under strict kinetic control. Key factors include:

  • Solvent choice : Toluene minimizes side reactions.
  • Catalyst system : AIBN initiates radical formation, while n-tributyltin hydride terminates the cycle .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity. For spiro derivatives, steric effects from substituents (e.g., benzothiazol-2-yl groups) further enhance selectivity .

Q. What mechanistic insights explain the regioselectivity of radical cyclization in forming the bicyclic core?

  • Methodological Answer : The reaction proceeds through a radical chain mechanism:

Initiation : AIBN generates radicals.

Bromine abstraction : Tin hydride abstracts bromine, forming a carbon-centered radical.

Cyclization : The radical undergoes 5-exo or 6-endo cyclization, dictated by Baldwin’s rules.

Termination : Hydrogen transfer from tin hydride yields the product. Computational modeling (DFT) of transition states can predict regioselectivity, though experimental validation is critical .

Q. How can spirocyclic derivatives of this compound be synthesized, and what are their applications?

  • Methodological Answer : Spiro derivatives are formed via condensation with benzothiazol-2-yl-imine intermediates. For example:

  • React 2-oxa-spiro[3.4]octane-1,3-dione with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine to form 7-oxa-9-aza-spiro[4.5]decane-6,10-diones . These derivatives are explored as chiral ligands or enzyme inhibitors due to their rigid 3D structures.

Q. How should researchers address contradictions in reported diastereomeric excess values across studies?

  • Methodological Answer : Discrepancies (e.g., 75–78% vs. >99% diastereomeric excess) may arise from:

  • Reaction scale : Small-scale reactions favor kinetic control.
  • Purification methods : Chromatography vs. crystallization can alter observed ratios.
  • Analytical limitations : Ensure HPLC or NMR (with chiral shift reagents) are used for accurate quantification .

Q. What advanced techniques resolve the stereochemistry of 8-benzyl substituents in the bicyclic framework?

  • Methodological Answer : X-ray diffraction (XRD) is definitive for assigning absolute configuration, as demonstrated in studies of (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl] derivatives . For dynamic systems, VT-NMR (variable-temperature NMR) can analyze conformational exchange, while NOESY correlations map spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.